molecular formula C14H13N3OS2 B6505420 N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide CAS No. 1396812-61-5

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide

Cat. No. B6505420
CAS RN: 1396812-61-5
M. Wt: 303.4 g/mol
InChI Key: PIDUAFBKUJHDPY-UHFFFAOYSA-N
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Description

“N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are important in the field of medicinal chemistry and have a wide range of therapeutic properties .

Mechanism of Action

Target of Action

Thiophene-based analogs have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives can undergo various reactions, including electrophilic substitution reactions . Mechanistically, an iminyl radical can initially generate by a single-electron-transfer (SET) process. This radical undergoes regioselective C–C bond cleavage through β-elimination and produces an alkyl radical, which is added to enaminothione to result in new radicals .

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties, suggesting they interact with multiple biochemical pathways . For example, they have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Pharmacokinetics

It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Given the wide range of therapeutic properties of thiophene derivatives, it’s likely that the compound has multiple effects at the molecular and cellular level .

properties

IUPAC Name

N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c18-14(10-4-7-19-9-10)15-5-3-13-16-8-11(17-13)12-2-1-6-20-12/h1-2,4,6-9H,3,5H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDUAFBKUJHDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide

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